molecular formula C9H7N3O3 B3279753 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- CAS No. 69904-10-5

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-

Cat. No.: B3279753
CAS No.: 69904-10-5
M. Wt: 205.17 g/mol
InChI Key: NPMNOMFBHBSIFE-UHFFFAOYSA-N
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Description

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a bicyclic structure with a quinoxaline core, making it a significant molecule in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

The synthesis of 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the yield and selectivity. Industrial production methods may involve multi-step synthesis routes, including the protection and deprotection of functional groups to achieve the desired product .

Chemical Reactions Analysis

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of d-amino acid oxidase (DAAO). By binding to the active site of DAAO, it prevents the oxidation of d-amino acids, thereby modulating the levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of d-amino acid levels is implicated .

Comparison with Similar Compounds

Similar compounds to 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- include:

The uniqueness of 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-amino-7-methoxyquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-7-3-6-5(2-4(7)10)11-8(13)9(14)12-6/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNOMFBHBSIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=O)C(=O)N=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-
Reactant of Route 2
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-
Reactant of Route 3
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-
Reactant of Route 4
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-
Reactant of Route 5
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-
Reactant of Route 6
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-

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